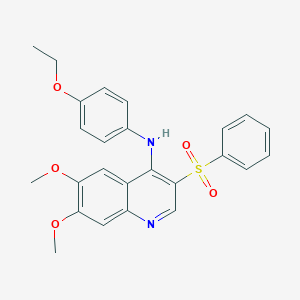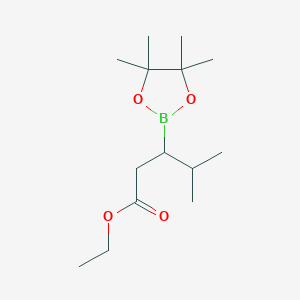![molecular formula C20H14N4O3 B2716380 N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 98806-54-3](/img/structure/B2716380.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide” is a chemical compound that belongs to the benzimidazole family . Benzimidazole compounds are known for their diverse biological activities and clinical applications . They are often used in the development of new drugs due to their well-known applications and interesting biological activity profile .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis
Benzimidazole derivatives have a planar molecular structure . The benzimidazole core is planar and stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful method for determining the relative atomic positions in a molecular structure .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For instance, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, the structure of synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
Nitroimidazole Derivatives in Medicinal Chemistry : Nitroimidazoles, with their unique structural features, have been widely researched for their potential in drug development. These compounds show promising applications in treating a range of conditions, including cancers, bacterial, fungal, parasitic infections, and more. They serve as a foundation for creating synthetic chemical drugs, diagnostics, and pathological probes, demonstrating versatility in medicinal chemistry (Li et al., 2018).
Metronidazole-Conjugates : Metronidazole and its derivatives have been explored for their broad biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties. Research into the synthesis, structure-activity relationship (SAR), and biological activities of metronidazole-conjugates highlights their potential in medicinal chemistry, offering insights for novel drug discovery (Patel et al., 2020).
Antitumor Potentials of Benzimidazole Anthelmintics : The repurposing of benzimidazole anthelmintics for cancer treatment has garnered attention due to their mechanisms such as disrupting microtubule polymerization and inducing apoptosis. These compounds have shown efficacy against cancer cells resistant to conventional therapies, positioning them as potential adjuvants in cancer treatment (Son et al., 2020).
Environmental Studies
- Degradation Processes of Nitisinone : The study on the degradation of nitisinone (NTBC), a nitrobenzamide derivative, reveals its environmental impact and stability under various conditions. This research provides crucial insights into the environmental behavior of such compounds, contributing to a better understanding of their lifecycle and potential risks (Barchańska et al., 2019).
Material Science
- Optoelectronic Materials : Quinazoline and pyrimidine derivatives, related to benzimidazole compounds, have been investigated for their applications in optoelectronic materials. These compounds are integral to the development of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing the versatility of benzimidazole derivatives in material science (Lipunova et al., 2018).
Mécanisme D'action
The mechanism of action of benzimidazole derivatives is diverse and depends on their chemical structure. They have been found to exhibit various types of biological activity, such as anticancer , anti-HIV , anticonvulsant , antimalarial , anti-inflammatory , enzymatic inhibition , antiviral , antioxidant , antifungal , and antibacterial activities.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(14-7-11-16(12-8-14)24(26)27)21-15-9-5-13(6-10-15)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJGVAPPOKNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)

![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B2716305.png)


![3-[(4-Bromophenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2716312.png)

![2-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2716318.png)


